![molecular formula C19H12ClNS B14320153 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole CAS No. 102912-65-2](/img/structure/B14320153.png)
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole typically involves the reaction of 4-chlorobenzaldehyde with 2-aminonaphthalene-1-thiol under basic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
2-[(2-Chlorophenyl)amino]naphtho[2,3-d]thiazole-4,9-dione: Known for its cytotoxic activity against certain cancer cell lines.
2,4-Disubstituted thiazoles: Exhibiting a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its fused ring system and the presence of both aromatic and heterocyclic components make it a versatile compound for various research and industrial purposes.
属性
CAS 编号 |
102912-65-2 |
|---|---|
分子式 |
C19H12ClNS |
分子量 |
321.8 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)ethenyl]benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C19H12ClNS/c20-15-9-5-13(6-10-15)7-12-18-21-19-16-4-2-1-3-14(16)8-11-17(19)22-18/h1-12H |
InChI 键 |
VWWMBYBEMLXPPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


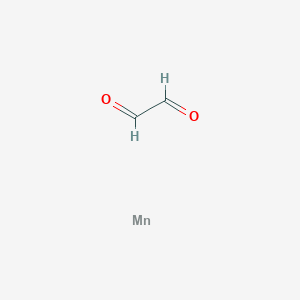
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
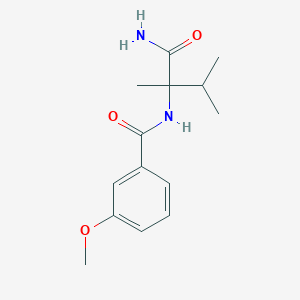
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)

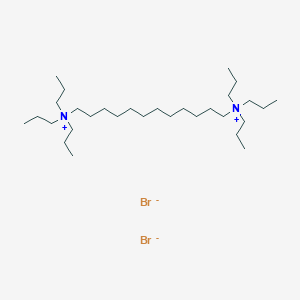
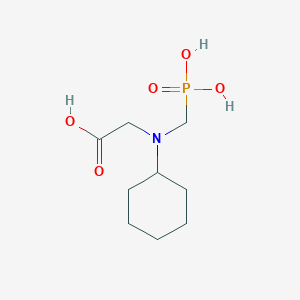
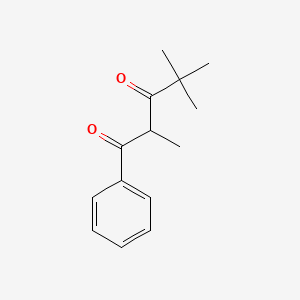

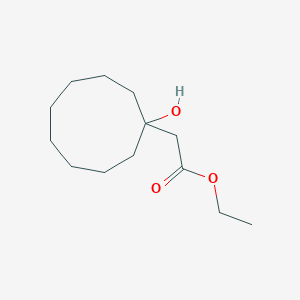
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
